molecular formula C6H3Br2ClFN B2866502 6-Chloro-2,4-dibromo-3-fluoroaniline CAS No. 1823495-88-0

6-Chloro-2,4-dibromo-3-fluoroaniline

Cat. No. B2866502
CAS RN: 1823495-88-0
M. Wt: 303.35
InChI Key: ULZBMGBSBYNNMZ-UHFFFAOYSA-N
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Description

6-Chloro-2,4-dibromo-3-fluoroaniline is a chemical compound with the molecular formula C6H3Br2ClFN . It is also known by other names such as 3-Chloro-2,6-dibromo-4-fluoroaniline . It is used in the laboratory for various chemical reactions .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2,4-dibromo-3-fluoroaniline has been determined through quantum chemical calculations . The molecule has a monoclinic crystal structure . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies confirm that charge transfer occurs within the molecule .


Physical And Chemical Properties Analysis

6-Chloro-2,4-dibromo-3-fluoroaniline has an average mass of 303.354 Da and a monoisotopic mass of 300.830475 Da . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Catalysis in Organic Synthesis

6-Chloro-2,4-dibromo-3-fluoroaniline has been utilized as a catalyst in organic synthesis. It plays a role in the synthesis of complex organic compounds by facilitating the condensation reactions. For instance, it has been used in the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives, which are important for their biological activities .

Pharmaceutical Applications

In pharmaceutical research, this compound has been employed in the asymmetric synthesis of prostaglandin D2 receptor antagonists. These antagonists are significant in the treatment of allergic rhinitis, showcasing the compound’s role in developing therapeutic agents .

Nonlinear Optical Materials

The compound’s structure has been analyzed for its nonlinear optical (NLO) properties. These properties are crucial for the development of new materials for optoelectronic applications, such as in the creation of photonic devices that can manipulate light .

Analytical Chemistry

In analytical chemistry, the vibrational spectroscopic properties of 6-Chloro-2,4-dibromo-3-fluoroaniline have been studied. The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra provide insights into the molecular structure, which is essential for substance identification and quality control .

Materials Science

The crystal and molecular structure of this compound has implications in materials science. Understanding its crystal structure helps in the design of new materials with desired physical and chemical properties .

Safety and Hazards

6-Chloro-2,4-dibromo-3-fluoroaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . When handling this chemical, it is recommended to wear protective clothing, gloves, safety glasses, and a dust respirator . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dibromo-6-chloro-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClFN/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZBMGBSBYNNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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